REACTION_CXSMILES
|
C[O:2][C:3]([N:5]([C:16]1[CH:21]=[CH:20][C:19]([S:22](=[O:25])(=[O:24])[NH2:23])=[CH:18][CH:17]=1)[CH2:6][C:7]([NH:9][CH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1)=[O:8])=O.Cl>[OH-].[K+]>[S:22]([C:19]1[CH:20]=[CH:21][C:16]([N:5]2[CH2:6][C:7](=[O:8])[N:9]([CH:10]3[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]3)[C:3]2=[O:2])=[CH:17][CH:18]=1)(=[O:25])(=[O:24])[NH2:23] |f:2.3|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was cooled
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated for 30 min. on a water bath
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
S(N)(=O)(=O)C1=CC=C(C=C1)N1C(=O)N(C(=O)C1)C1CCCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 74% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |